

An In-depth Technical Guide to 3-Oxohexanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxohexanoic acid

Cat. No.: B1215524

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties and structure of **3-Oxohexanoic acid**. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document summarizes its physicochemical properties, provides insights into its structural characteristics, and includes a representative experimental protocol for the synthesis of a structurally related compound. Visual diagrams are provided to illustrate its chemical classification and a potential synthetic workflow.

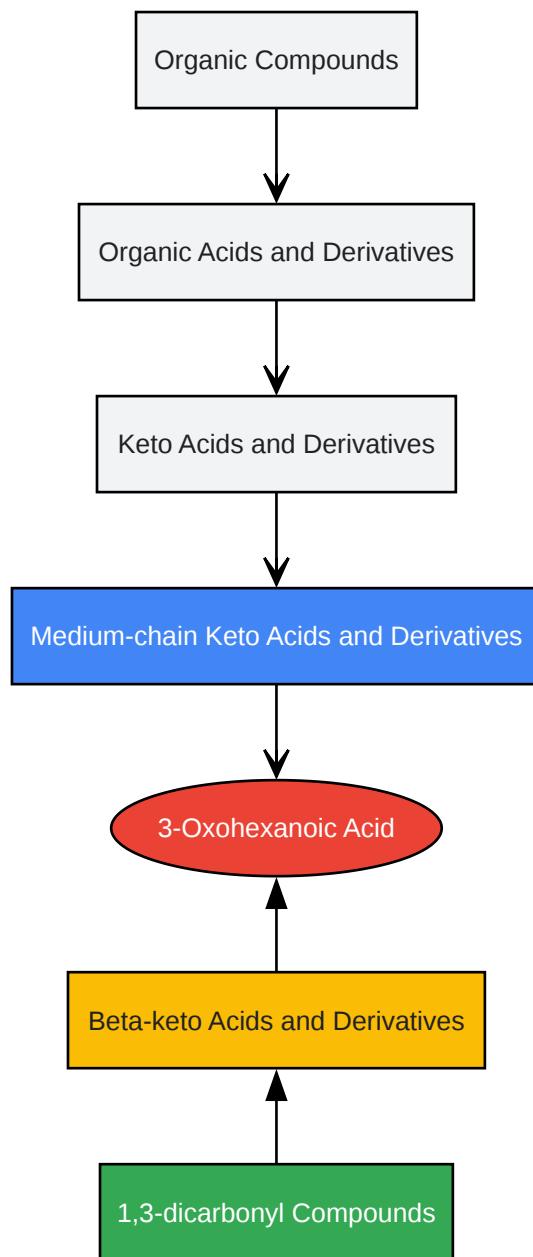
Chemical Structure and Identification

3-Oxohexanoic acid, also known as 3-ketohexanoic acid, is a medium-chain keto acid.^{[1][2]} It belongs to the class of organic compounds known as beta-keto acids, characterized by a ketone functional group at the beta position relative to the carboxylic acid.^[1] This bifunctional nature makes it a versatile molecule in organic synthesis.

The structure of **3-Oxohexanoic acid** is defined by a six-carbon chain with a carboxylic acid group at one end and a ketone at the third carbon atom.^[3] Key identifiers for this compound are provided in the table below.

Identifier	Value
IUPAC Name	3-oxohexanoic acid[3]
Molecular Formula	C6H10O3[4]
SMILES	CCCC(=O)CC(=O)O[3]
InChI Key	BDCLDNALSPBWPQ-UHFFFAOYSA-N[1]
CAS Number	4380-91-0[3]

Physicochemical Properties


The physicochemical properties of **3-Oxohexanoic acid** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems. The physical state of **3-Oxohexanoic acid** is described as a solid.[3]

Property	Value	Source
Molecular Weight	130.14 g/mol	[3]
Monoisotopic Molecular Weight	130.062994186 Da	[1]
pKa (Strongest Acidic)	4.37 (Predicted)	[1]
Water Solubility	33.9 g/L (Predicted)	[1]
Physical Form	Solid or Semi-solid or liquid or lump	
Storage Temperature	-20°C	[4]

Chemical Classification

The chemical classification of **3-Oxohexanoic acid** is based on its structural features. It is categorized as a medium-chain keto acid.[1] A more detailed breakdown of its classification is presented in the diagram below.

Chemical Classification of 3-Oxohexanoic Acid

[Click to download full resolution via product page](#)

Caption: Hierarchical classification of **3-Oxohexanoic acid**.

Representative Experimental Protocol: Synthesis of a Structurally Related Compound

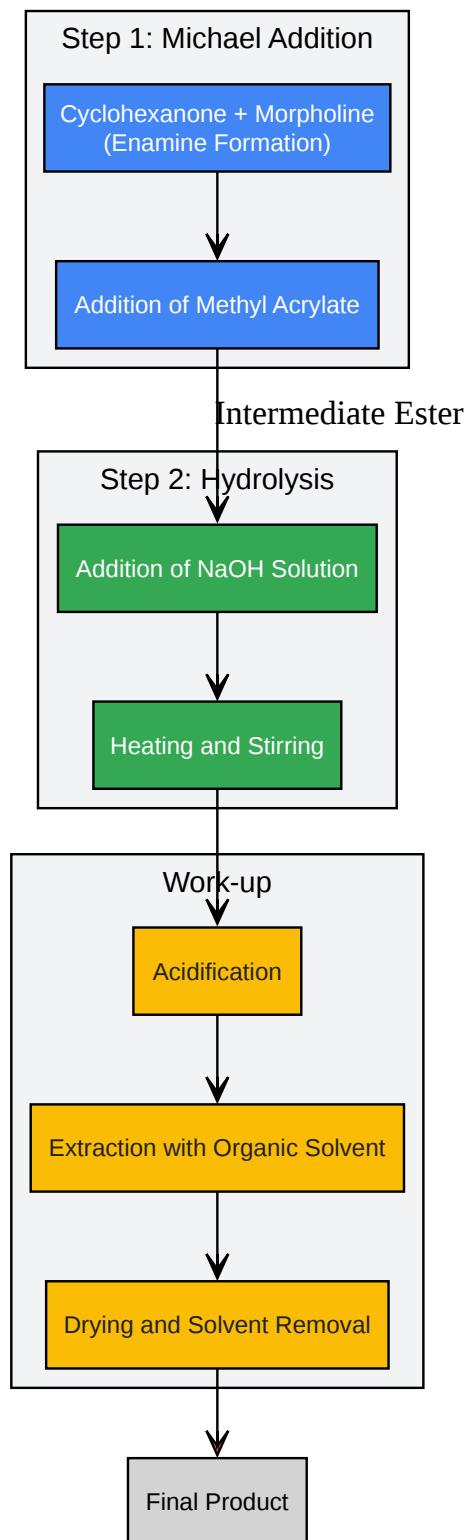
While a specific, detailed experimental protocol for the synthesis of **3-Oxohexanoic acid** was not found in the provided search results, a method for a structurally analogous compound, 3-(2-Oxocyclohexyl)propanoic acid, is available and provides a relevant example of the synthetic strategy that could be employed.^{[5][6]} This synthesis involves a Michael addition followed by hydrolysis.^[6]

Disclaimer: The following protocol is for the synthesis of 3-(2-Oxocyclohexyl)propanoic acid and is provided as a representative example. Adaptation and optimization would be necessary for the synthesis of **3-Oxohexanoic acid**.

Step 1: Synthesis of Methyl 3-(2-Oxocyclohexyl)propanoate via Michael Addition^[5]

- **Objective:** To form the intermediate ester through an enamine-mediated Michael addition.^[6]
- **Procedure:**
 - To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add cyclohexanone, morpholine (in a 1:1.2 molar ratio to cyclohexanone), and a catalytic amount of p-toluenesulfonic acid in toluene.^[5]
 - Heat the mixture to reflux and collect the water formed using the Dean-Stark trap until enamine formation is complete (typically 2-4 hours).^[5]
 - Cool the reaction mixture to 80-90 °C.^[5]
 - Slowly add methyl acrylate (in a 1:1.5 molar ratio to cyclohexanone) over 3-5 hours while maintaining the temperature.^[5]

Step 2: Hydrolysis to 3-(2-Oxocyclohexyl)propanoic Acid^[5]


- **Objective:** To hydrolyze the intermediate ester to the final carboxylic acid.^[6]
- **Procedure:**
 - Cool the reaction mixture from Step 1 to room temperature.^[5]
 - Add a solution of sodium hydroxide in a water and methanol mixture.^[5]

- Heat the mixture to 60-70 °C and stir vigorously for 1-3 hours, monitoring for completion by TLC or HPLC.[5]
- Cool the reaction mixture to room temperature and separate the aqueous layer.[5]
- Acidify the aqueous layer to a pH of 3-5 with a hydrochloric acid solution.[5]
- Extract the product from the acidified aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.[5]
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.[6]

Visualized Synthetic Workflow

The general workflow for the synthesis of 3-(2-Oxocyclohexyl)propanoic acid is illustrated in the following diagram.

General Synthetic Workflow for 3-(2-Oxocyclohexyl)propanoic Acid

[Click to download full resolution via product page](#)

Caption: A representative workflow for a two-step synthesis.

Biological Relevance

3-Oxohexanoic acid is recognized as an enzymatic metabolite and serves as a building block for bacterial autoinducers.^[4] It is found in all eukaryotes, from yeast to humans, and is involved in the fatty acid biosynthesis pathway.^[1] The compound has also been detected in various food sources.^{[1][7]}

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and classification of **3-Oxohexanoic acid**. The included data and representative synthetic protocol offer valuable information for researchers and professionals in the fields of chemistry and drug development. The unique structure of **3-Oxohexanoic acid**, featuring both a ketone and a carboxylic acid, makes it an important compound with potential for further investigation and application in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 3-Oxohexanoic acid (HMDB0010717) [hmdb.ca]
- 2. veeprho.com [veeprho.com]
- 3. 3-Oxohexanoic acid | C6H10O3 | CID 439658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Showing Compound 3-Oxohexanoic acid (FDB027867) - FooDB [foodb.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Oxohexanoic Acid: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1215524#3-oxohexanoic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com